Weak Rat CYP3A2 Inhibition: A Defining Metabolic Stability Feature
The compound exhibits weak inhibition of rat CYP3A2 with a Ki of 52,600 nM [1]. This contrasts it with many uncharacterized pyrazolo[1,5-a]pyrimidine analogs which, based on class precedent, often possess sub-micromolar CYP inhibition that would trigger concern for drug-drug interactions [2]. The azepane moiety is a key structural determinant of this attenuated interaction.
| Evidence Dimension | CYP3A2 Inhibition (Ki) |
|---|---|
| Target Compound Data | 52,600 nM |
| Comparator Or Baseline | Typical class risk threshold (e.g., Ki < 10,000 nM raises DDI concern; many uncharacterized congeneric pyrazolo[1,5-a]pyrimidines lack data altogether). |
| Quantified Difference | The Ki is 5.26-fold above the 10,000 nM risk threshold, indicating a significantly lower probability of CYP3A2-mediated metabolism-dependent DDI. |
| Conditions | Rat liver microsomes, midazolam substrate, in vitro assay. |
Why This Matters
For procurement in drug discovery, a pre-characterized, weak CYP3A2 inhibitor substantially de-risks downstream in vivo pharmacokinetic studies compared to an uncharacterized analog, saving significant development time and cost.
- [1] BindingDB. (2024). BDBM50592756: CYP3A2 Affinity Data (Rat). Data curated from ChEMBL. View Source
- [2] Dowling, J. E., et al. (2014). Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo. ACS Med. Chem. Lett., 5(7), 809-814. View Source
